molecular formula C18H31I B12617209 6-Ethyl-5-iodohexadec-5-en-7-yne CAS No. 919123-72-1

6-Ethyl-5-iodohexadec-5-en-7-yne

Cat. No.: B12617209
CAS No.: 919123-72-1
M. Wt: 374.3 g/mol
InChI Key: DUDRKZNZRRTGNF-UHFFFAOYSA-N
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Description

Properties

CAS No.

919123-72-1

Molecular Formula

C18H31I

Molecular Weight

374.3 g/mol

IUPAC Name

6-ethyl-5-iodohexadec-5-en-7-yne

InChI

InChI=1S/C18H31I/c1-4-7-9-10-11-12-13-14-15-17(6-3)18(19)16-8-5-2/h4-13,16H2,1-3H3

InChI Key

DUDRKZNZRRTGNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC(=C(CCCC)I)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-iodohexadec-5-en-7-yne typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of 6-ethyl-5-iodohexadec-5-en-7-yne may involve similar synthetic routes but on a larger scale. The process is optimized to maximize efficiency and minimize costs, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-iodohexadec-5-en-7-yne can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

6-Ethyl-5-iodohexadec-5-en-7-yne has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-ethyl-5-iodohexadec-5-en-7-yne involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-5-iodohexadec-5-en-7-yne: shares similarities with other halogenated alkenes and alkynes, such as 6-ethyl-5-bromohexadec-5-en-7-yne and 6-ethyl-5-chlorohexadec-5-en-7-yne.

    Unique Features: The presence of the iodine atom in 6-ethyl-5-iodohexadec-5-en-7-yne imparts unique reactivity and properties compared to its brominated and chlorinated counterparts.

Biological Activity

6-Ethyl-5-iodohexadec-5-en-7-yne is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-Ethyl-5-iodohexadec-5-en-7-yne can be described as a long-chain alkyne with an ethyl group and an iodine atom attached to the carbon chain. This structure is significant as it influences the compound's interaction with biological systems.

The biological activity of 6-Ethyl-5-iodohexadec-5-en-7-yne can be attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may interact with specific enzymes and receptors involved in metabolic processes.

  • Enzyme Interaction : The compound may inhibit or activate enzymes related to fatty acid metabolism, similar to other long-chain fatty acids and their derivatives.
  • Receptor Modulation : It has been hypothesized that 6-Ethyl-5-iodohexadec-5-en-7-yne could act on G-protein coupled receptors (GPCRs) that are involved in lipid signaling pathways.

Biological Activity

Research indicates that compounds similar to 6-Ethyl-5-iodohexadec-5-en-7-yne exhibit various biological activities, including:

  • Anti-inflammatory Effects : Some studies have shown that derivatives of long-chain alkynes can reduce inflammation by modulating eicosanoid pathways.
  • Anticancer Properties : There is emerging evidence that such compounds may possess anticancer properties by inducing apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced cytokine production
AnticancerInduction of apoptosis
Enzyme inhibitionModulation of fatty acid metabolism

Case Studies

  • Case Study on Anti-inflammatory Activity :
    A study published in The Journal of Physical Chemistry explored the anti-inflammatory effects of various alkynes, including derivatives similar to 6-Ethyl-5-iodohexadec-5-en-7-yne. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Case Study on Anticancer Properties :
    Research conducted by Academia.edu demonstrated that certain alkynes can induce apoptosis in human cancer cell lines. The study highlighted the mechanism by which these compounds trigger cell death through oxidative stress pathways, providing a basis for further exploration of 6-Ethyl-5-iodohexadec-5-en-7-yne as an anticancer agent.

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